BenchChemオンラインストアへようこそ!

(3R)-1-[(3-chlorophenyl)methyl]piperidin-3-amine

Medicinal Chemistry Stereochemistry Renin Inhibition

(3R)-1-[(3-chlorophenyl)methyl]piperidin-3-amine is a single-enantiomer piperidine derivative (C12H17ClN2, MW 224.73 g/mol) bearing a 3-chlorobenzyl substituent at the piperidine nitrogen and a primary amine at the 3-position in the (R) configuration. The compound belongs to the 3-aminopiperidine class, which has been widely explored in medicinal chemistry as substance P antagonists and renin inhibitors.

Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
CAS No. 1222709-99-0
Cat. No. B3092035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-1-[(3-chlorophenyl)methyl]piperidin-3-amine
CAS1222709-99-0
Molecular FormulaC12H17ClN2
Molecular Weight224.73 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC(=CC=C2)Cl)N
InChIInChI=1S/C12H17ClN2/c13-11-4-1-3-10(7-11)8-15-6-2-5-12(14)9-15/h1,3-4,7,12H,2,5-6,8-9,14H2/t12-/m1/s1
InChIKeyAEUIQDMQUUXQBB-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-1-[(3-Chlorophenyl)methyl]piperidin-3-amine (CAS 1222709-99-0): Chiral Piperidine Building Block Overview for Scientific Procurement


(3R)-1-[(3-chlorophenyl)methyl]piperidin-3-amine is a single-enantiomer piperidine derivative (C12H17ClN2, MW 224.73 g/mol) bearing a 3-chlorobenzyl substituent at the piperidine nitrogen and a primary amine at the 3-position in the (R) configuration [1]. The compound belongs to the 3-aminopiperidine class, which has been widely explored in medicinal chemistry as substance P antagonists and renin inhibitors [2]. The (3R) stereochemical configuration is structurally embedded within the clinical renin inhibitor candidate VTP-27999 (IC50 = 0.47 nM), as confirmed by X-ray crystallography of the bound complex (PDB: 3Q4B, resolution 2.19 Å) [3]. This single-enantiomer building block serves as a key intermediate for structure-activity relationship (SAR) studies targeting aspartyl proteases and neurokinin receptors.

Why In-Class Substitution Fails for (3R)-1-[(3-Chlorophenyl)methyl]piperidin-3-amine: Critical Structural Differentiation from Common Alternatives


Generic substitution among piperidine-based building blocks is unreliable because even minor structural changes—stereochemical configuration, amine substitution position, presence of the methylene linker, or replacement of the 3-amino group—produce substantial differences in hydrogen-bonding capacity, topological polar surface area, and molecular recognition potential [1]. The (3R) enantiomer occupies a defined stereochemical space that was structurally optimized in the renin inhibitor VTP-27999, where the orientation of the (R)-3-aminopiperidine core proved essential for S1/S3 pocket occupancy [2]. Racemic, enantiomeric (3S), or regioisomeric (4-substituted, 2-substituted) alternatives differ in H-bond acceptor count (Δ = 1), TPSA (Δ > 17 Ų), and XLogP (Δ > 1 log unit) compared to the target compound [1]. These molecular descriptor shifts directly affect solubility, permeability, and target-binding geometry, meaning that procurement of a near-analog cannot guarantee equivalent synthetic utility or biological relevance in SAR campaigns.

(3R)-1-[(3-Chlorophenyl)methyl]piperidin-3-amine: Quantitative Differentiation Evidence Against Closest Analogs for Informed Procurement


Enantiomeric Identity: (3R) vs. Racemate and (3S) for Stereochemically Defined SAR

The (3R) configuration of the target compound is not arbitrary—it corresponds to the stereochemistry found in the clinical renin inhibitor VTP-27999, as determined by X-ray crystallography (PDB: 3Q4B; resolution 2.19 Å) [1]. The inhibitor VTP-27999 achieved an IC50 of 0.47 nM against human renin with >1000-fold selectivity over 150 off-target receptors [2]. While the free (3R)-aminopiperidine building block itself has not been tested in isolation, the stereochemical requirement for potent renin inhibition is established: replacement of the (R)-configuration leads to loss of key hydrophobic pocket interactions identified in the co-crystal structure [1]. The (3S)-1-(3-chlorobenzyl)piperidin-3-amine enantiomer is commercially listed (CBNumber CB31463829; C12H17ClN2, MW 224.73) but no published biological activity data or co-crystal structures are available, and it is absent from the VTP-27999 SAR optimization series .

Medicinal Chemistry Stereochemistry Renin Inhibition Aspartyl Protease

Topological Polar Surface Area: Enhanced Aqueous Accessibility vs. 4-Substituted Regioisomer

The topological polar surface area (TPSA) of (3R)-1-[(3-chlorophenyl)methyl]piperidin-3-amine is 29.3 Ų, derived from the racemic form's computed properties [1]. In contrast, the 4-substituted regioisomer 4-[(3-chlorophenyl)methyl]piperidine (CAS 251107-31-0) has a TPSA of only 12.0 Ų [2]. This ΔTPSA of +17.3 Ų arises from the additional primary amine nitrogen on the piperidine ring of the target compound, which increases the polar surface and enhances hydrogen-bonding potential without substantially altering molecular weight (ΔMW = +15.02 g/mol). The TPSA of 29.3 Ų places the target compound within the range considered favorable for CNS penetration (typically <70 Ų) while providing greater aqueous hydrogen-bonding capacity than the 4-substituted analog.

Physicochemical Properties Drug Design Solubility Permeability

Lipophilicity Differential: XLogP of 2.0 vs. 3.1 for 4-Substituted Regioisomer Guides Application-Specific Selection

The computed XLogP of (3R)-1-[(3-chlorophenyl)methyl]piperidin-3-amine is 2.0 , while 4-[(3-chlorophenyl)methyl]piperidine has an XLogP3-AA value of 3.1 [1]. This ΔXLogP of -1.1 log units represents a ~12.6-fold lower predicted octanol-water partition coefficient for the target compound, consistent with the additional polar primary amine group. The more moderate lipophilicity of the target may translate to improved aqueous solubility and reduced non-specific protein binding relative to the 4-substituted analog, which is relevant for applications where excessive lipophilicity is a liability (e.g., promiscuous binding, poor solubility). The target compound's XLogP of 2.0 aligns with lead-like chemical space (typical range: 1-3).

Lipophilicity ADME Compound Optimization CNS Drug Design

Hydrogen-Bond Acceptor Count: Synthetic Utility Differential vs. 4-Substituted and 2-Substituted Regioisomers

The target compound possesses two hydrogen-bond acceptor (HBA) sites: the piperidine ring nitrogen (tertiary amine) and the primary amine at the 3-position [1]. In contrast, both 4-[(3-chlorophenyl)methyl]piperidine (CAS 251107-31-0) and 2-[(3-chlorophenyl)methyl]piperidine (CAS 383128-23-2) contain only a single HBA site (secondary amine) [2]. This ΔHBA = +1 means the target offers an additional anchoring point for intermolecular interactions—critical for synthetic transformations such as amide coupling, reductive amination, urea formation, or sulfonamide synthesis at the primary amine. The presence of two chemically distinct amine environments (tertiary piperidine N vs. primary amine) also provides orthogonal reactivity, enabling sequential functionalization.

Synthetic Chemistry Hydrogen Bonding Intermediate Reactivity Supramolecular Chemistry

Rotatable Bond Count and Conformational Flexibility: Implications for Target-Binding Entropy

The target compound contains two rotatable bonds: the C-N bond linking the 3-chlorophenylmethyl group to the piperidine nitrogen, and the C-N bond of the primary amine . The linker-free analog 1-(3-chlorophenyl)piperidin-3-amine (CAS 1249059-34-4) has only one rotatable bond, as the chlorophenyl group is directly attached to the piperidine nitrogen without a methylene spacer . This structural compaction alters conformational freedom: the directly-attached phenyl ring is rotationally constrained relative to the piperidine ring, affecting the spatial presentation of the chlorophenyl pharmacophore. In VTP-27999, the (R)-3-chlorophenyl-(3R)-piperidine orientation is fixed by the protein binding site as evidenced by well-defined electron density in PDB 3Q4B [1], suggesting that the methylene linker provides essential conformational flexibility for induced-fit binding.

Conformational Analysis Molecular Recognition Entropy Drug Design

Salt Form and Purity Specification: Enabling Reproducible Formulation for Biological Assay

The hydrochloride salt of (3R)-1-[(3-chlorophenyl)methyl]piperidin-3-amine (CAS of corresponding HCl salt: 1261231-91-7; C12H18Cl2N2, MW 261.19 g/mol) is commercially available at ≥98% purity (NLT 98%) from suppliers such as MolCore . In comparison, the non-stereochemically-defined free base (racemate, CAS 1044766-81-5) is offered at ≥95% purity by AKSci . The hydrochloride salt form provides documented advantages in solubility (aqueous and polar organic solvents) and long-term storage stability compared to the free base . For the 4-substituted regioisomer, the hydrochloride salt (CAS 1373028-17-1; MW 246.18 g/mol) is also available but with only one H-bond acceptor and different physicochemical properties as established in Evidence Items 2-4 [1].

Formulation Solubility Enhancement Assay Reproducibility Procurement Specification

(3R)-1-[(3-Chlorophenyl)methyl]piperidin-3-amine: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Stereochemically Defined Renin/Aspartyl Protease Inhibitor SAR Programs

Investigators optimizing non-peptidic aspartyl protease inhibitors should select the (3R) enantiomer as the sole stereochemically validated building block for the (R)-3-aminopiperidine scaffold. The co-crystal structure of VTP-27999 (PDB 3Q4B; 2.19 Å resolution) confirms that the (3R) configuration is essential for S1/S3 pocket occupancy in human renin . VTP-27999 achieved a renin IC50 of 0.47 nM with >1000-fold selectivity, validating this stereochemical scaffold [1]. The (3S) enantiomer has no crystallographic validation and should not be used as a replacement in renin-targeted SAR without independent verification.

Bifunctional Synthetic Intermediate for Orthogonal Derivatization at Amine Sites

The target compound is uniquely suited as a bifunctional intermediate among 3-chlorophenylmethyl-piperidine analogs due to its two chemically distinct amine environments (tertiary piperidine nitrogen, pKa ~8-9; primary amine, pKa ~10-11). This allows sequential orthogonal functionalization—e.g., selective Boc-protection of the primary amine followed by N-alkylation at the piperidine nitrogen—which is not possible with the 4- or 2-substituted regioisomers that lack the second amine [1]. The hydrochloride salt form (≥98% purity) is recommended for reproducible reaction stoichiometry .

CNS-Penetrant Probe Design Requiring Balanced Lipophilicity (XLogP ~2.0)

For central nervous system (CNS) probe design, the target compound's XLogP of 2.0 falls within the optimal range for blood-brain barrier penetration (typically XLogP 1-3) while providing a TPSA of 29.3 Ų, well below the 70 Ų upper limit for CNS exposure . In comparison, the more lipophilic 4-[(3-chlorophenyl)methyl]piperidine (XLogP = 3.1; TPSA = 12 Ų) may exhibit higher non-specific tissue binding and lower free fraction in brain homogenate binding assays [1]. Researchers prioritizing CNS exposure should therefore select the (3R)-3-aminopiperidine scaffold over the 4-substituted regioisomer.

Physicochemical Property-Diversified Screening Library Design

Library designers seeking to populate underexplored regions of physicochemical space should include the target compound as a representative of the 3-aminopiperidine series with two H-bond acceptors and moderate lipophilicity, which occupies a distinct region compared to the more lipophilic 4-substituted (XLogP 3.1, HBA=1) or linker-free analogs [1]. A screening deck that includes the (3R) enantiomer alongside its racemate (CAS 1044766-81-5) and the linker-free analog (CAS 1249059-34-4) enables systematic exploration of stereochemistry and methylene linker contributions to hit expansion.

Quote Request

Request a Quote for (3R)-1-[(3-chlorophenyl)methyl]piperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.